(2,6-Dichloropyridin-3-yl)methanol
Overview
Description
(2,6-Dichloropyridin-3-yl)methanol is a chemical compound with the molecular formula C₆H₅Cl₂NO and a molecular weight of 178.02 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a hydroxymethyl group at the 3 position of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,6-Dichloropyridin-3-yl)methanol can be synthesized through several methods. One common method involves the reaction of 2,6-dichloropyridine with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the hydroxymethyl group to the pyridine ring, followed by reduction to yield the desired product .
Another method involves the use of Dess-Martin periodane as an oxidizing agent. In this method, this compound is dissolved in dichloromethane, and Dess-Martin periodane is added at room temperature. The reaction mixture is stirred for a specified period, typically around 2 hours, to achieve the desired conversion .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: (2,6-Dichloropyridin-3-yl)carboxylic acid or (2,6-Dichloropyridin-3-yl)aldehyde.
Reduction: (2,6-Dichloropyridin-3-yl)methanamine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(2,6-Dichloropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of (2,6-Dichloropyridin-3-yl)methanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or receptor domains, thereby altering the activity of the target molecule. The presence of chlorine atoms and the hydroxymethyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dichloropyridine): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(3-Hydroxymethylpyridine): Lacks the chlorine atoms, resulting in different chemical and biological properties.
(2,6-Dichloro-4-pyridinol): Contains a hydroxyl group at the 4 position instead of the 3 position, leading to different reactivity and applications.
Uniqueness
(2,6-Dichloropyridin-3-yl)methanol is unique due to the presence of both chlorine atoms and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and agrochemical production.
Properties
IUPAC Name |
(2,6-dichloropyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEVVZQDRPWAND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482830 | |
Record name | (2,6-dichloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55304-90-0 | |
Record name | (2,6-dichloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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